6,6-Difluoro-2-azaspiro[3.3]heptane
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Description
“6,6-Difluoro-2-azaspiro[3.3]heptane” is a chemical compound with the molecular formula C6H9F2N . It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Synthesis Analysis
The synthesis of “6,6-Difluoro-2-azaspiro[3.3]heptane” involves the use of a common synthetic intermediate – 1,1-bis (bromomethyl)-3,3-difluorocyclobutane . The synthesis process is scalable and has been used to produce a large array of novel 2-mono- and 2,2-difunctionalized 6,6-difluorospiro[3.3]heptane building blocks .
Molecular Structure Analysis
The molecular structure of “6,6-Difluoro-2-azaspiro[3.3]heptane” consists of a seven-membered ring with two fluorine atoms attached to the same carbon atom and a nitrogen atom incorporated into the ring .
Chemical Reactions Analysis
“6,6-Difluoro-2-azaspiro[3.3]heptane” is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides . These compounds are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Physical And Chemical Properties Analysis
“6,6-Difluoro-2-azaspiro[3.3]heptane” is a solid at room temperature . It has a molecular weight of 169.6 .
Scientific Research Applications
Medicinal Chemistry and Drug Development
6,6-Difluoro-2-azaspiro[3.3]heptane serves as a valuable building block in medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs. Some specific applications include:
- Metabotropic Glutamate Receptor Modulators : Scientists have used this compound as a reactant in the preparation of selective negative allosteric modulators for metabotropic glutamate receptor subtype 2 (mGluR2) . These modulators play a crucial role in neurological disorders and cognitive function.
Organic Synthesis
The compound’s unique spirocyclic structure makes it an attractive candidate for organic synthesis. Researchers have employed it in the following ways:
- γ-Butyrolactone Derivatives : Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate, derived from our compound, has been used for synthesizing γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . These derivatives find applications in various chemical processes.
properties
IUPAC Name |
6,6-difluoro-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-5(2-6)3-9-4-5/h9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZDPVQCODIFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(F)F)CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-2-azaspiro[3.3]heptane |
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